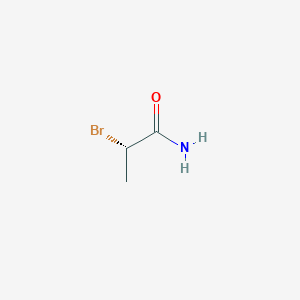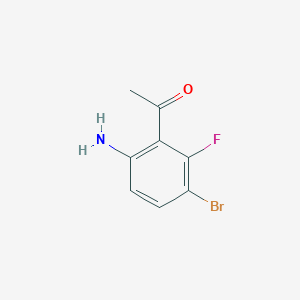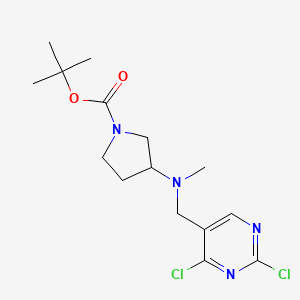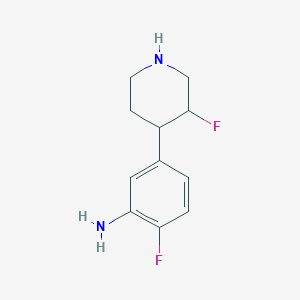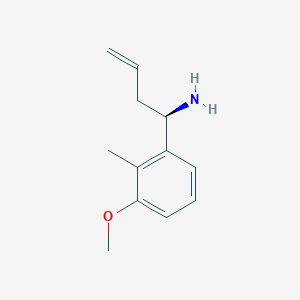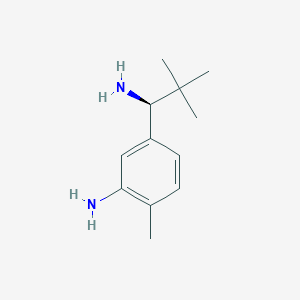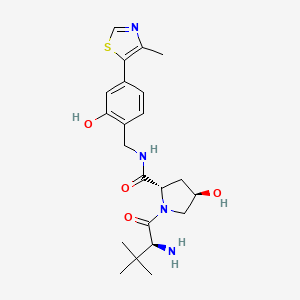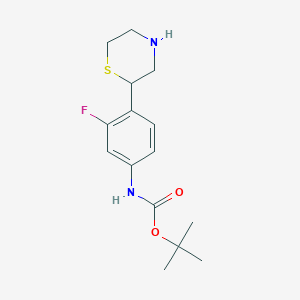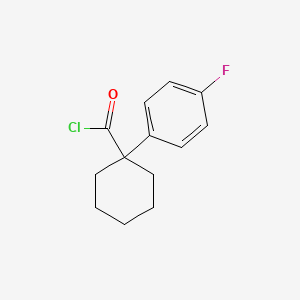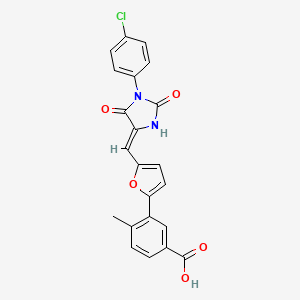
2,2'-Bis((di(1H-pyrrol-1-yl)phosphino)oxy)-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Bis((di(1H-pyrrol-1-yl)phosphino)oxy)-1,1’-biphenyl is a complex organic compound characterized by the presence of pyrrole and phosphine groups attached to a biphenyl backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis((di(1H-pyrrol-1-yl)phosphino)oxy)-1,1’-biphenyl typically involves the reaction of 2,2’-dihydroxy-1,1’-biphenyl with di(1H-pyrrol-1-yl)phosphine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the phosphine-oxy linkage. The reaction is conducted in an inert atmosphere, often using solvents like tetrahydrofuran or dimethylformamide to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Bis((di(1H-pyrrol-1-yl)phosphino)oxy)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phosphine oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced phosphine derivatives.
Substitution: The pyrrole groups can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups replace hydrogen atoms on the pyrrole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted in solvents like dichloromethane or acetonitrile.
Reduction: Lithium aluminum hydride; reactions are usually carried out in ether solvents under an inert atmosphere.
Substitution: Halogens (e.g., bromine, chlorine), nitro compounds; reactions are performed in polar solvents like acetonitrile or dimethyl sulfoxide.
Major Products Formed
Oxidation: Phosphine oxide derivatives.
Reduction: Reduced phosphine derivatives.
Substitution: Halogenated or nitro-substituted pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-Bis((di(1H-pyrrol-1-yl)phosphino)oxy)-1,1’-biphenyl has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes. These complexes are studied for their catalytic properties in various organic transformations.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 2,2’-Bis((di(1H-pyrrol-1-yl)phosphino)oxy)-1,1’-biphenyl involves its interaction with molecular targets through its phosphine and pyrrole groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may bind to metal ions in enzymes, altering their catalytic activity and affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bis(diphenylphosphino)-1,1’-biphenyl: A related compound with diphenylphosphino groups instead of di(1H-pyrrol-1-yl)phosphino groups.
2,2’-Bis(diphenylphosphinooxy)-1,1’-biphenyl: Similar structure but with diphenylphosphinooxy groups.
Uniqueness
2,2’-Bis((di(1H-pyrrol-1-yl)phosphino)oxy)-1,1’-biphenyl is unique due to the presence of pyrrole groups, which impart distinct electronic and steric properties compared to its analogs. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C28H24N4O2P2 |
|---|---|
Molekulargewicht |
510.5 g/mol |
IUPAC-Name |
[2-[2-di(pyrrol-1-yl)phosphanyloxyphenyl]phenoxy]-di(pyrrol-1-yl)phosphane |
InChI |
InChI=1S/C28H24N4O2P2/c1-3-15-27(33-35(29-17-5-6-18-29)30-19-7-8-20-30)25(13-1)26-14-2-4-16-28(26)34-36(31-21-9-10-22-31)32-23-11-12-24-32/h1-24H |
InChI-Schlüssel |
QYBQIZVTDZKICK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2OP(N3C=CC=C3)N4C=CC=C4)OP(N5C=CC=C5)N6C=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


